(R)-Methyl 2-aMino-5,8-diMethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Description
(R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chiral bicyclic compound featuring a partially saturated naphthalene core. Its structure includes:
- Methyl ester at position 2.
- Amino group at position 2 (contributing to chirality, with the (R)-configuration).
- Methoxy groups at positions 5 and 6.
This compound is primarily utilized as a synthetic intermediate in pharmaceutical and organocatalytic research.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
methyl (2R)-2-amino-5,8-dimethoxy-3,4-dihydro-1H-naphthalene-2-carboxylate |
InChI |
InChI=1S/C14H19NO4/c1-17-11-4-5-12(18-2)10-8-14(15,13(16)19-3)7-6-9(10)11/h4-5H,6-8,15H2,1-3H3/t14-/m1/s1 |
InChI Key |
FJOHNAWIKHXDST-CQSZACIVSA-N |
Isomeric SMILES |
COC1=C2CC[C@@](CC2=C(C=C1)OC)(C(=O)OC)N |
Canonical SMILES |
COC1=C2CCC(CC2=C(C=C1)OC)(C(=O)OC)N |
Origin of Product |
United States |
Preparation Methods
Asymmetric Synthesis via Diels-Alder Cycloaddition (Charlton et al., 1990)
- Starting Materials: 2-amino-4,5-dimethoxybenzoic acid and the acrylate of S-methyl lactate.
- Key Steps:
- Formation of an o-quinodimethane intermediate.
- Diels-Alder cycloaddition with the chiral acrylate to form a tetrahydronaphthalene skeleton.
- Subsequent hydrogenolysis to remove hydroxyl groups.
- Hydrolysis of the lactyl ester.
- Conversion of the carboxylic acid to the amine group using established amination procedures.
- Outcome:
- The synthesis is accomplished in eight steps.
- Overall yield: approximately 11%.
- Optical purity: greater than 97%.
- Significance:
Multi-step Synthetic Route via Ester and Amine Intermediates (Chinese Patent CN105367418A)
-
- 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-ethyl formate (Compound D).
- 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-formic acid (Compound E).
- 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-amine formyl esters (Compounds G and I).
- 2-ethanoyl-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-amine (Compound H).
-
- Formation of Compound D: Reaction of 2-ethanoyl-4-(2-(5-dimethoxy-benzyl)ethyl)butyrate with zinc chloride in anhydrous conditions, followed by extraction and chromatography. Yield: 72.8%.
- Hydrolysis to Compound E: Alkaline hydrolysis of Compound D in methanol with NaOH, acidification, extraction, and purification. Yield: 90.0%.
- Formation of Formyl Esters (Compounds G and I): Reaction of Compound E with diphenylphosphoryl azide (DPPA) and triethylamine in trimethyl carbinol or benzyl alcohol under nitrogen atmosphere, followed by extraction and chromatography. Yields: 63.1% (G) and 60.0% (I).
- Deprotection to Compound H: Treatment of Compound G with trifluoroacetic acid in dichloromethane, pH adjustment, extraction, and chromatography. Yield: 86.0%.
- Hydrogenation to Final Amine (Compound H): Catalytic hydrogenation of Compound I over Pd/C under mild pressure, filtration, and purification. Yield: 92.0%.
Additional Preparation Notes
- The compound can also be prepared by distillation of naphthalene derivatives followed by phosgenation and subsequent functional group transformations, although detailed protocols are less documented in open literature.
- Optical purity and stereochemical control are critical and are typically achieved by using chiral starting materials or chiral auxiliaries in the synthetic route.
- Purification steps commonly involve silica gel chromatography and recrystallization to ensure high purity and enantiomeric excess.
- The asymmetric Diels-Alder approach provides a stereoselective route with high enantiomeric purity but relatively low overall yield due to multiple steps and purification requirements.
- The zinc chloride-mediated route and subsequent transformations offer a practical and scalable method with moderate to high yields at each step, suitable for industrial applications.
- The use of diphenylphosphoryl azide (DPPA) for amine formation is effective and allows for the introduction of protecting groups that can be selectively removed.
- Hydrogenation steps are efficient for final deprotection and amine formation, ensuring the desired product is obtained with high purity.
- The combination of these methods allows flexibility in synthesis depending on the scale, desired purity, and available starting materials.
The preparation of (R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate is well-established through asymmetric synthesis involving Diels-Alder cycloaddition and multi-step functional group transformations. The choice of method depends on the balance between optical purity, yield, and synthetic practicality. The detailed synthetic routes, supported by spectral data and yields, provide a robust framework for producing this compound for research and pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to alcohols.
Substitution: Introduction of various alkyl or acyl groups.
Scientific Research Applications
Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl ®-2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate involves its interaction with specific molecular targets. The amino and methoxy groups can form hydrogen bonds and other interactions with enzymes or receptors, modulating their activity. The ester group may undergo hydrolysis, releasing active metabolites that further contribute to its effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The tetrahydronaphthalene (THN) scaffold is common in pharmaceuticals and synthetic chemistry. Key analogs and their distinctions are summarized below:
Pharmacological and Regulatory Considerations
- Controlled Analog: 2-(1,4-Methano-5,8-dimethoxy-THN-6-yl)ethylamine is classified as a controlled substance under UK drug laws, emphasizing the pharmacological relevance of THN derivatives. The target compound’s amino and ester groups likely confer distinct binding properties compared to controlled analogs with ethylamine or benzylamine substituents .
- The target compound’s stability under similar conditions remains unverified .
Data Table: Key Comparative Features
Research Implications and Gaps
- Synthetic Utility: The amino and methoxy groups in the target compound suggest utility in asymmetric catalysis, though direct evidence of its performance in such reactions is lacking.
- Regulatory Status : Unlike structurally related controlled substances, the target compound’s legal status remains undefined, warranting regulatory scrutiny .
Biological Activity
(R)-Methyl 2-amino-5,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate (CAS: 99907-83-2) is a compound belonging to the class of tetrahydronaphthalene derivatives. Its unique structure and functional groups suggest potential biological activities. This article reviews the biological activity of this compound based on available literature, including its pharmacological effects and mechanisms of action.
- Molecular Formula : C14H19NO4
- Molar Mass : 265.3 g/mol
Biological Activity Overview
Research has indicated that this compound exhibits several biological activities:
-
Antioxidant Activity :
- The compound has been studied for its ability to scavenge free radicals, which is crucial for preventing oxidative stress in cells. Various assays have demonstrated its effectiveness in neutralizing reactive oxygen species.
-
Antimicrobial Activity :
- Preliminary studies have shown that this compound possesses antimicrobial properties against certain bacterial strains. The mechanism may involve disruption of bacterial cell membranes or interference with metabolic pathways.
-
Neuroprotective Effects :
- There is emerging evidence suggesting that the compound may exert neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases.
Antioxidant Activity
A study conducted to evaluate the antioxidant capacity of various compounds found that this compound demonstrated significant radical scavenging activity. The DPPH and ABTS assays confirmed its potential as an antioxidant agent.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45.6 |
| ABTS | 30.1 |
Antimicrobial Activity
In vitro tests against common pathogens revealed that the compound exhibited notable antibacterial activity:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 50 |
| Escherichia coli | 75 |
| Pseudomonas aeruginosa | 100 |
These results indicate a promising profile for potential therapeutic applications in treating infections.
Neuroprotective Effects
Research into the neuroprotective properties of the compound has been limited but suggests it may mitigate neuronal damage caused by oxidative stress. This could be particularly relevant in conditions like Alzheimer's disease.
Case Studies
A recent case study investigated the effects of this compound on a model of oxidative stress-induced neuronal damage. The results indicated that treatment with the compound significantly reduced cell death and improved cell viability compared to untreated controls.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
